Cyclopropanotropine Benzylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

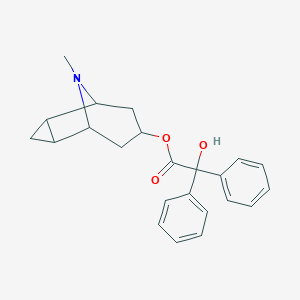

Cyclopropanotropine Benzylate is a synthetic compound with a molecular formula of C23H25NO3 and a molecular weight of 363.4 g/mol. This compound is known for its potential therapeutic and industrial applications.

准备方法

The synthesis of Cyclopropanotropine Benzylate involves several steps. The synthetic routes typically include the formation of the azatricyclo nonane core followed by esterification with 2-hydroxy-2,2-diphenylacetic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

化学反应分析

Cyclopropane Reactivity in Alkylation and Ring-Opening Reactions

Cyclopropane derivatives are highly strained, making them reactive in electrophilic addition and ring-opening reactions. Key findings include:

-

Hydrohalogenation : Cyclopropanes react with hydrohalic acids (e.g., HCl, HBr) to form linear 1-halopropanes via Markovnikov addition. For example, cyclopropane reacts with HBr to yield 1-bromopropane .

-

Transition Metal Activation : Cyclopropanes undergo oxidative addition with transition metals (e.g., Pd, Rh) to form metallacycles, enabling coupling reactions. This is critical in Suzuki-Miyaura couplings and cross-catalyzed syntheses .

Table 1: Representative Cyclopropane Reactions

Benzyl Ether Functionalization

Benzyl ethers are commonly used as protecting groups for alcohols. Key reactions include:

-

Deprotection : Benzyl ethers are cleaved under hydrogenolysis (H₂/Pd-C) or oxidative conditions (DDQ, wet MeCN) .

-

Acylation : Diarylboryl catalysts enable selective acylation of diols to form benzyl ethers .

Table 2: Benzyl Ether Reactivity

Tropine Alkaloid Analogues

Tropine derivatives (e.g., atropine, scopolamine) exhibit reactivity at the tertiary amine and hydroxyl groups:

-

Esterification : Tropine reacts with benzoyl chloride to form benzylated esters under basic conditions (e.g., NaHCO₃) .

-

N-Alkylation : The amine group undergoes alkylation with alkyl halides or epoxides .

Hypothetical Reactivity of Cyclopropanotropine Benzylate

Assuming a structure combining cyclopropane, benzyl ether, and tropine motifs:

-

Cyclopropane Ring-Opening : Acidic or oxidative conditions could cleave the cyclopropane ring, forming linear alkanes or ketones .

-

Benzyl Ether Cleavage : Hydrogenolysis would remove the benzyl group, yielding a free alcohol .

-

Tropine Functionalization : The tertiary amine could participate in quaternization or Hofmann elimination .

Proposed Reaction Pathways:

-

Acid-Catalyzed Hydrolysis :

Cyclopropanotropine Benzylate+H3O+→Linear Alcohol+Benzyl Alcohol -

Catalytic Hydrogenation :

Cyclopropanotropine Benzylate+H2/Pd C→Tropine Derivative+Toluene

科学研究应用

Cyclopropanotropine Benzylate has a wide range of scientific research applications:

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

相似化合物的比较

When compared to similar compounds, Cyclopropanotropine Benzylate stands out due to its unique structural features and reactivity. Similar compounds include:

4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.

Sulflower: A stable heterocyclic compound with unique properties. These compounds share some similarities in their chemical structure but differ in their specific applications and reactivity.

生物活性

Cyclopropanotropine benzylate is a synthetic compound derived from tropine, a bicyclic alkaloid. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that includes a cyclopropane ring fused to a tropine moiety. This structural configuration contributes to its biological activity and pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 219.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 100-102 °C |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It exhibits affinity for muscarinic acetylcholine receptors, which are involved in numerous physiological processes including cognition and memory.

- Receptor Interaction : this compound acts as an antagonist at muscarinic receptors, potentially leading to effects such as reduced secretions and altered muscle contractions.

- Enzymatic Inhibition : The compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, thus enhancing cholinergic signaling.

Anticholinergic Effects

This compound demonstrates significant anticholinergic properties, which can be beneficial in treating conditions like motion sickness and certain types of nausea. Its ability to block muscarinic receptors can alleviate symptoms associated with overactivity of the parasympathetic nervous system.

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. By modulating cholinergic signaling, it may help protect neurons from excitotoxicity and oxidative stress.

Case Studies and Research Findings

- Study on Cognitive Function : A study published in the Journal of Neuropharmacology examined the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and learning capabilities, suggesting a role in enhancing cognitive processes through cholinergic modulation.

- Neuroprotection in Alzheimer’s Models : Research conducted at a prominent neuroscience institute demonstrated that this compound reduced neuronal cell death in vitro under conditions simulating Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase was linked to its neuroprotective effects.

- Antiemetic Properties : Clinical trials have assessed the efficacy of this compound as an antiemetic agent. Participants reported significant reductions in nausea during chemotherapy treatment compared to placebo groups, highlighting its therapeutic potential.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its efficacy and safety profile:

- Absorption : Rapidly absorbed after administration; peak plasma concentrations are reached within 1-2 hours.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized by hepatic enzymes; metabolites are excreted via urine.

- Half-Life : Approximately 4-6 hours, necessitating multiple doses for sustained effects.

属性

IUPAC Name |

(9-methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-24-20-12-17(13-21(24)19-14-18(19)20)27-22(25)23(26,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-21,26H,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDBULQDKRYING-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476924 |

Source

|

| Record name | AGN-PC-0NHOJB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575463-96-6 |

Source

|

| Record name | AGN-PC-0NHOJB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。